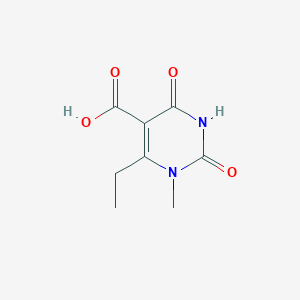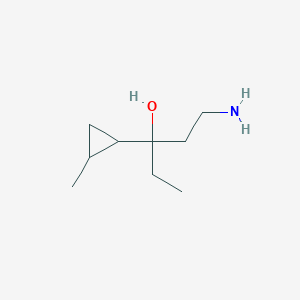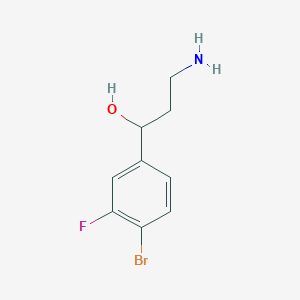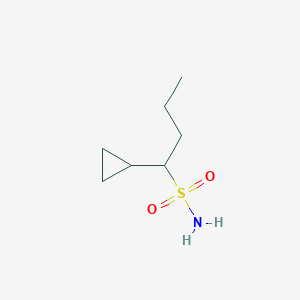![molecular formula C12H20BNO3 B13183907 (3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is an organic compound with the molecular formula C12H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for boronic acids, including (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID may be explored for similar applications due to its boronic acid functionality .
Medicine
In medicine, boronic acids have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used in the production of advanced materials and polymers. Its role in facilitating carbon-carbon bond formation is crucial for the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-(Diethylamino)phenylboronic Acid: Similar in structure but with the diethylamino group directly attached to the phenyl ring.
Uniqueness
Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H20BNO3 |
|---|---|
Molekulargewicht |
237.11 g/mol |
IUPAC-Name |
[3-[2-(diethylamino)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)8-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
LUCFNCJWSVDRRK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OCCN(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)



![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)



![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)

